molecular formula C20H20O6S B13133369 2-(4-Ethenylphenyl)sulfonylacetic acid;methyl 4-ethenylbenzoate

2-(4-Ethenylphenyl)sulfonylacetic acid;methyl 4-ethenylbenzoate

Cat. No.: B13133369
M. Wt: 388.4 g/mol
InChI Key: YUJRHBZUYIQAHS-UHFFFAOYSA-N
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Description

2-(4-Ethenylphenyl)sulfonylacetic acid and methyl 4-ethenylbenzoate are organic compounds that contain both aromatic and aliphatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    2-(4-Ethenylphenyl)sulfonylacetic acid: This compound can be synthesized through a multi-step process involving the sulfonylation of 4-ethenylphenylacetic acid. The reaction typically involves the use of sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

    Methyl 4-ethenylbenzoate: This compound can be prepared through the esterification of 4-ethenylbenzoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to achieve the desired esterification.

Industrial Production Methods

Industrial production of these compounds involves scaling up the laboratory procedures to larger reactors with precise control over reaction conditions. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Both compounds can undergo oxidation reactions. For example, 2-(4-Ethenylphenyl)sulfonylacetic acid can be oxidized to form the corresponding sulfone derivative.

    Reduction: Reduction reactions can be performed on the double bonds present in these compounds. For instance, catalytic hydrogenation can reduce the ethenyl groups to ethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings of these compounds. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

These compounds are used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, these compounds can be used as probes to study enzyme activity and metabolic pathways. Their structural features allow them to interact with specific biological targets.

Medicine

In medicinal chemistry, derivatives of these compounds are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the materials science industry, these compounds are used in the synthesis of polymers and advanced materials. Their functional groups allow for the creation of materials with specific properties, such as increased strength or flexibility.

Mechanism of Action

The mechanism of action of these compounds depends on their specific applications. In biological systems, they may interact with enzymes or receptors, modulating their activity. For example, the sulfonyl group in 2-(4-Ethenylphenyl)sulfonylacetic acid can form hydrogen bonds with amino acid residues in enzyme active sites, affecting enzyme function.

Comparison with Similar Compounds

Similar Compounds

    4-Ethenylbenzoic acid: Similar structure but lacks the sulfonyl group.

    4-Methylsulfonylphenylacetic acid: Similar structure but with a methyl group instead of an ethenyl group.

    Methyl 4-methylbenzoate: Similar structure but with a methyl group instead of an ethenyl group.

Uniqueness

2-(4-Ethenylphenyl)sulfonylacetic acid and methyl 4-ethenylbenzoate are unique due to the presence of both ethenyl and sulfonyl or ester functional groups

Properties

Molecular Formula

C20H20O6S

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4-ethenylphenyl)sulfonylacetic acid;methyl 4-ethenylbenzoate

InChI

InChI=1S/C10H10O4S.C10H10O2/c1-2-8-3-5-9(6-4-8)15(13,14)7-10(11)12;1-3-8-4-6-9(7-5-8)10(11)12-2/h2-6H,1,7H2,(H,11,12);3-7H,1H2,2H3

InChI Key

YUJRHBZUYIQAHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C.C=CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O

Origin of Product

United States

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